molecular formula C12H15NO5S B5682863 3-{[5-ETHYL-3-(METHOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID

3-{[5-ETHYL-3-(METHOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID

Cat. No.: B5682863
M. Wt: 285.32 g/mol
InChI Key: MNPQWLRJCBDAHT-UHFFFAOYSA-N
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Description

3-{[5-ETHYL-3-(METHOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID is an organic compound that belongs to the class of thiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[5-ETHYL-3-(METHOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Introduction of the Ethyl Group: The ethyl group can be introduced via Friedel-Crafts alkylation using ethyl halides and a Lewis acid catalyst.

    Esterification: The methoxycarbonyl group can be introduced through esterification reactions using methanol and acid catalysts.

    Formation of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

3-{[5-ETHYL-3-(METHOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to remove oxygen atoms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-{[5-ETHYL-3-(METHOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 3-{[5-ETHYL-3-(METHOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular responses. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • Thiophene-2-carboxylic acid
  • 3-Methylthiophene-2-carboxylic acid
  • 5-Ethyl-2-thiophenecarboxylic acid

Uniqueness

3-{[5-ETHYL-3-(METHOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the methoxycarbonyl and carbamoyl groups, along with the ethyl-substituted thiophene ring, makes it a versatile compound for various synthetic and research purposes.

Properties

IUPAC Name

4-[(5-ethyl-3-methoxycarbonylthiophen-2-yl)amino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5S/c1-3-7-6-8(12(17)18-2)11(19-7)13-9(14)4-5-10(15)16/h6H,3-5H2,1-2H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNPQWLRJCBDAHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)CCC(=O)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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